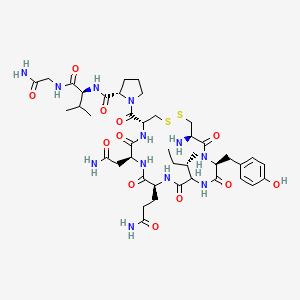
5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane is a synthetic organic compound Its structure includes a dioxane ring substituted with butyl, ethyl, and propan-2-ylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane typically involves the reaction of appropriate starting materials under specific conditions. For example, the dioxane ring can be formed through a cyclization reaction involving diols and aldehydes or ketones. The butyl, ethyl, and propan-2-ylphenyl groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing specific pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-Butyl-5-ethyl-2-phenyl-1,3-dioxane: Similar structure but without the propan-2-yl group.
5-Butyl-5-ethyl-2-(4-methylphenyl)-1,3-dioxane: Similar structure with a methyl group instead of propan-2-yl.
Uniqueness
5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane is unique due to the specific combination of substituents on the dioxane ring, which may confer distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
5458-18-4 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C19H30O2/c1-5-7-12-19(6-2)13-20-18(21-14-19)17-10-8-16(9-11-17)15(3)4/h8-11,15,18H,5-7,12-14H2,1-4H3 |
InChI Key |
NMFUHNRQERMMMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(COC(OC1)C2=CC=C(C=C2)C(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14740496.png)
![1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol](/img/structure/B14740504.png)


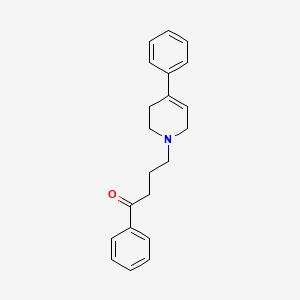
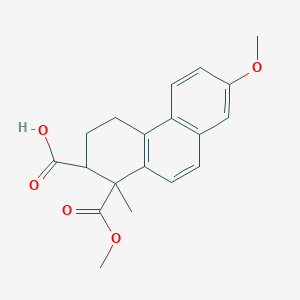
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
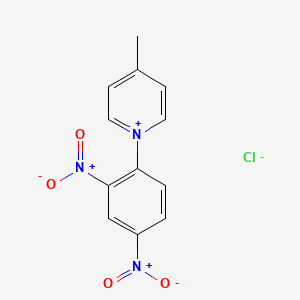
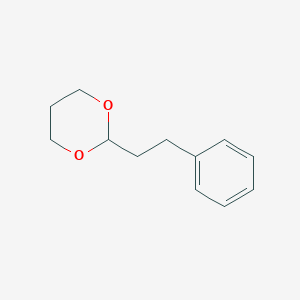
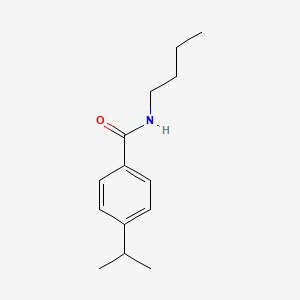

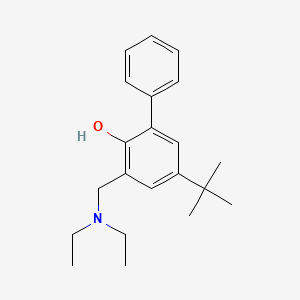
![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)
